Journal Name:Journal of Coordination Chemistry
Journal ISSN:0095-8972
IF:1.869
Journal Website:http://www.tandf.co.uk/journals/titles/00958972.html
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:285
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-07 , DOI:
10.1002/ejic.202300416
Pyridine CuI complexes of an anionic diamido N-heterocyclic carbene are prepared via a copper-carbene coordination polymer. Selected complexes exhibit visible luminescence in the solid state. Quantum chemical computations shed light on the influence of the coordination number and the electronic nature of the pyridine ligands on the underlying excited state dynamics.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-26 , DOI:
10.1002/ejic.202300335
A flexible macrocyclic ligand is used to support the synthesis of diargentous complexes with varying geometries of AgI−AgI interactions. Spectroscopic studies indicate that the Ag2 systems retain both Ag ions during dramatic geometric changes in solution. A computational study indicated that non-covalent, inter-ligand – not metallophilic – interactions contribute to the observed solid-state geometries.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-21 , DOI:
10.1002/ejic.202300215
Aluminium metal-organic framework node-supported single-site copper(II) catalyst was prepared and used in the oxidation of a wide range of alkenes including styrene and its derivatives to the corresponding carbonyl compounds or vicinal diols using H2O2 as with excellent yield and selectivity.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-07 , DOI:
10.1002/ejic.202300239
In the result of electrochemical oxidation, the SCO [FeIII(5Cl-thsa)2]− anion with N2S2O2 coordination sphere transforms into a neutral binuclear N4O2-coordinated FeIII SCO complex with twisted disulfide bridges and C2 point group.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-16 , DOI:
10.1002/ejic.202300247
Synthesis, structure, and catalytic use of a novel quinazolinone TiIV complex are reported. This TiIV complex was found to be an effective catalyst for the reduction of esters as well as nitriles with pinacolborane (HBpin) to afford the corresponding boryl ethers and diboryl amines at ambient temperature under solvent-free conditions in high yields and with wide functional group tolerance.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-16 , DOI:
10.1002/ejic.202300315
This work reports on the synthesis and characterization of alkali metal complexes of BPI and Me2BPI in reduced oxidation states. CV, EPR and XRD studies revealed detailed information about the unknown lower oxidation states of BPI, which is well-established in coordination chemistry but so far only in its redox-neutral state.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-20 , DOI:
10.1002/ejic.202300302
Three different types of dioxidomolybdenum(VI) complexes of 4-acetyl-3-methyl-1-phenyl-5-pyrazolone (Hmp, I)), 3-methyl-1-phenyl-4-propionyl-5-pyrazolone (Hpp, II), 4-butyryl-3-methyl-1-phenyl-5-pyrazolone (Hbutp, III), and 4-isobutyryl-3-methyl-1-phenyl-5-pyrazolone (isobutp, IV) have been isolated and characterized by various spectroscopic (FT-IR, UV/Vis, 1H and13C NMR) techniques, thermal analysis and single crystal X-ray analysis. These complexes adopt a distorted six-coordinated octahedral geometry where ligands act as bidentate, coordinating through the two O atoms. These complexes have been used as catalysts to explore a single pot multicomponent (benzaldehyde or its derivatives, urea/thiourea and ethyl acetoacetate/phenyl acetoacatate) Biginelli reaction producing biologically active 3,4-dihydropyrimidin-2-(1H)-one and 3,4-dihydropyrimidin-2-(1H)-thione based biomolecules under solvent-free conditions. Presence of H2O2 improves the yield of dihydropyrimidin-2-(1H)-one but it acts as poisons for the later molecule. Epoxidation of internal and terminal alkenes mainly resulted in the formation of the corresponding epoxide selectively. The catalytic oxidative bromination of thymol, a reaction facilitated by vanadium dependent haloperoxidases, resulted in the formation of three product namely 2-bromothymol, 4-bromothymol and 2,4-bromothymol. Other phenol derivatives have also been brominated effectively.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-07-24 , DOI:
10.1002/ejic.202300388
The emerging field of Lewis acidic silanes demonstrates the versability of molecular silicon compounds for catalytic applications. Nevertheless, when compared to the multifunctional boron Lewis acid B(C6F5)3, silicon derivatives still lack in terms of reactivity. In this regard, we demonstrate the installation of perfluorotolyl groups (TolF) on neutral silicon atoms to obtain the respective tetra- and trisubstituted silanes Si(TolF)4 and HSi(TolF)3. These compounds were fully characterized including SC-XRD analysis but unexpectedly showed no significant Lewis acidity. By using strongly electron withdrawing perfluorocresolato groups (OTolF) the tetrasubstituted silane Si(OTolF)4 was obtained, bearing an 8 % increased Dd(31P) shift when applying the Gutmann-Beckett method, compared to literature-known Si(OPhF)4. Ultimately the heteroleptic Si(PhF)2pinF was successfully synthesized and fully characterized including SC-XRD analysis, introducing a highly Lewis acidic silicon atoms holding soft two silicon-carbon bonds.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-05 , DOI:
10.1002/ejic.202300327
A simple method to synthesize a wide range of [Rh(acac)(CO)(NHC)] complexes is described. In situ infra-red spectroscopy permits insights into the mechanism of the reaction, including the identification of a key intermediate. From this intermediate, new synthetic routes are designed to produce related Rh−NHC complexes.
Journal of Coordination Chemistry ( IF 1.869 ) Pub Date: 2023-06-13 , DOI:
10.1002/ejic.202300209
This paper describes the contrasting reactivity of 3,4,5,6-tetraflourophthalonitrile with LE−EL (where E=Si, Ge; L=phenylamidinato). While the reaction with LSi−SiL affords silicon disilicon(III) fluoride {L(4-C8F3N2)FSi−SiF(4-C8F3N2)L}, the corresponding reaction with Ge analog results in the formation of L(4-C8F3N2)Ge and LGeF.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.50 | 45 | Science Citation Index Science Citation Index Expanded | Not |
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